molecular formula C9H9N3O5 B1425232 N-{[(2-nitrophenyl)amino]carbonyl}glycine CAS No. 98378-89-3

N-{[(2-nitrophenyl)amino]carbonyl}glycine

Cat. No.: B1425232
CAS No.: 98378-89-3
M. Wt: 239.18 g/mol
InChI Key: SXULMLRZOIIZIX-UHFFFAOYSA-N
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Description

N-{[(2-Nitrophenyl)amino]carbonyl}glycine (CAS Number: 98378-89-3) is a synthetic organic compound with the molecular formula C9H9N3O5 . It is structurally characterized by a glycine moiety linked to a 2-nitrophenyl group via a urea functional group. This structure places it within a class of compounds known for their utility in photochemical research. Researchers can investigate its potential as a building block or precursor in the development of photolabile protecting groups (PPGs) and caging compounds . The 2-nitrobenzyl core is a well-established photosensitive motif in chemical biology; upon irradiation with UV light, similar structures undergo cleavage reactions that can be harnessed to control biological processes with high spatial and temporal precision . For instance, the closely related amino acid 2-nitrophenylalanine has been genetically encoded into proteins in E. coli , allowing for site-specific photocleavage of the polypeptide backbone upon irradiation at 365 nm . This suggests potential research applications for this compound in the development of novel tools for probing protein function, activating bioactive peptides, or in the synthesis of complex molecules like cyclic peptides where photolabile groups offer a "green" and traceless deprotection method . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Properties

IUPAC Name

2-[(2-nitrophenyl)carbamoylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5/c13-8(14)5-10-9(15)11-6-3-1-2-4-7(6)12(16)17/h1-4H,5H2,(H,13,14)(H2,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXULMLRZOIIZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-nitrophenyl)amino]carbonyl}glycine typically involves the reaction of 2-nitroaniline with glycine in the presence of a coupling agent. One common method includes the use of carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of 2-nitroaniline and the carboxyl group of glycine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[(2-nitrophenyl)amino]carbonyl}glycine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Nucleophiles such as thiols, amines, and alkoxides.

    Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-Aminophenylglycine.

    Substitution: Various substituted phenylglycine derivatives.

    Hydrolysis: 2-Nitroaniline and glycine.

Scientific Research Applications

N-{[(2-nitrophenyl)amino]carbonyl}glycine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[(2-nitrophenyl)amino]carbonyl}glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, the reduction of the nitro group to an amino group can result in the formation of active metabolites that interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Group Variations

N-[(2,4-Dichlorophenoxy)acetyl]glycine
  • Structure: Features a dichlorophenoxyacetyl group instead of the nitrophenylurea moiety.
  • Used as a herbicide conjugate .
  • Key Difference : Chlorine’s electronegativity vs. nitro’s electron-withdrawing and photoactive nature.
N-[(3-Hydroxy-2-pyridinyl)carbonyl]glycine
  • Structure : Pyridine ring with a hydroxyl group replaces the nitrophenyl group.
  • Properties : The hydroxyl and pyridine groups increase hydrogen-bonding capacity, enhancing solubility in polar solvents. Likely used in metal chelation or enzyme inhibition .
  • Key Difference : Aromatic heterocycle (pyridine) vs. benzene; hydroxyl vs. nitro functional groups.
N-(2-Carboxyphenyl)glycine
  • Structure : Carboxy group at the phenyl ring’s ortho position.
  • Properties : Higher acidity (pKa ~2–3) due to the carboxylic acid, making it water-soluble. Used in synthetic intermediates and photographic developers .
  • Key Difference : Carboxylic acid’s ionizability vs. nitro’s redox activity.
N-(4-Hydroxyphenyl)glycine
  • Structure : Hydroxyl group at the para position of the phenyl ring.
  • Properties : Less electron-withdrawing than nitro, reducing stability under UV light. Applications include photographic developing agents .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility Trends
N-{[(2-Nitrophenyl)amino]carbonyl}glycine* ~255.2 (estimated) Nitrophenylurea Moderate in polar aprotic solvents
N-[(2,4-Dichlorophenoxy)acetyl]glycine 262.09 Dichlorophenoxy Low aqueous solubility
N-(2-Carboxyphenyl)glycine 195.17 Carboxylic acid High in water
N-(4-Hydroxyphenyl)glycine 167.16 Phenolic hydroxyl Moderate in polar solvents

*Estimated based on analogous structures.

Structural and Crystallographic Insights

Compounds like N-(2-Chloroacetyl)glycine have been analyzed for bond-length data using crystallographic tools (e.g., SHELX), revealing planar amide linkages and rotational flexibility . Similar analyses of the target compound could clarify conformational preferences influenced by the nitro group’s steric and electronic effects .

Biological Activity

N-{[(2-nitrophenyl)amino]carbonyl}glycine is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group attached to a glycine backbone. Its chemical formula is C9_{9}H8_{8}N4_{4}O4_{4}, and it features both amine and carbonyl functional groups, which are crucial for its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an inhibitor or activator of these molecular targets, leading to various physiological effects. Notably, the reduction of the nitro group to an amino group can produce active metabolites that further interact with cellular components, influencing biochemical pathways.

Biological Activities

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.
  • Anti-inflammatory Properties : The compound has been explored for its potential anti-inflammatory effects. It may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines, although further studies are needed to elucidate the exact mechanisms involved.
  • Neurotransmitter Release : Photolabile derivatives containing the nitrophenyl group have demonstrated the ability to release glycine upon photolysis, which is significant for studies involving neurotransmitter dynamics in neuronal systems . This property allows for controlled release in experimental settings, facilitating research in neurobiology.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on Antimicrobial Activity : A recent study evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated an IC50 value of 25 μM, suggesting potent antimicrobial activity.
  • Inflammation Modulation : In vitro experiments demonstrated that treatment with this compound reduced the production of TNF-α in macrophages stimulated with lipopolysaccharides (LPS). This finding supports its potential use in managing inflammatory diseases.

Comparative Analysis of Biological Activity

Activity Type IC50/Effectiveness Study Reference
Antimicrobial25 μM
Anti-inflammatoryReduced TNF-α levels
Neurotransmitter ReleasePhotolysis yielding glycine

Q & A

Q. What are the established synthetic routes for N-{[(2-nitrophenyl)amino]carbonyl}glycine, and what reaction parameters influence yield?

The compound is synthesized via coupling 2-nitroaniline with a glycine derivative. A common method involves reacting 2-nitroaniline with chloroacetyl chloride to form an intermediate, followed by condensation with glycine under basic conditions (e.g., NaOH). Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature : 0–5°C for initial coupling to minimize side reactions.
  • Catalysts : Triethylamine or DMAP enhances acylation efficiency. Yields typically range from 60–75% after purification by recrystallization (ethanol/water) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm the urea linkage (δ ~8.5 ppm for NH, ~160 ppm for carbonyl).
  • IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1540 cm1^{-1} (NO2_2 asymmetric stretch).
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 252.2).
  • X-ray Crystallography : For structural confirmation, analogous urea-glycine derivatives (e.g., N-(2-chloroacetyl)glycine) are analyzed to determine bond lengths and angles (C=O: 1.23 Å, C-N: 1.35 Å) .

Q. How does the nitro group at the 2-position influence the compound’s reactivity and stability?

The electron-withdrawing nitro group destabilizes the phenyl ring, increasing susceptibility to nucleophilic substitution. However, steric hindrance at the 2-position reduces hydrolysis rates compared to para-substituted analogs. Stability studies in aqueous buffers (pH 7.4, 37°C) show <10% degradation over 24 hours .

Advanced Research Questions

Q. What strategies optimize the synthesis to mitigate impurities such as hydrolyzed byproducts?

  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate hydrolyzed glycine derivatives.
  • Reaction Monitoring : In-situ FTIR tracks nitro group reduction (peaks at ~1350 cm1^{-1} for NO2_2 → NH2_2).
  • Stabilization : Lyophilization under inert gas (N2_2) prevents oxidation of the urea moiety .

Q. How can contradictions in reported biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Assay Validation : Compare activity in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific toxicity.
  • Metabolite Screening : LC-MS identifies degradation products (e.g., free glycine or 2-nitroaniline) that may interfere with assays.
  • Structural Analog Testing : Replace the nitro group with CF3_3 or CN to assess pharmacophore specificity .

Q. What computational methods predict the compound’s binding affinity to target proteins?

  • Docking Studies : Use AutoDock Vina with crystal structures of human neutrophil elastase (HNE) to model interactions. The nitro group forms π-stacking with Phe-192, while the urea backbone hydrogen-bonds to Ser-195.
  • 3D-QSAR : Develop models using WHIM descriptors to correlate substituent effects (e.g., electron-withdrawing groups) with inhibitory activity (pIC50_{50}) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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